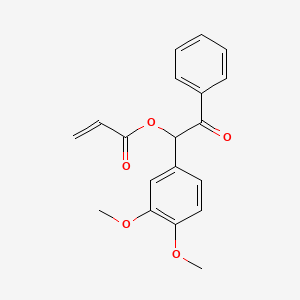
Hex-5-yne-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hex-5-yne-2,4-dione is an organic compound characterized by the presence of a carbon-carbon triple bond and two carbonyl groups. This compound belongs to the class of alkynes and is known for its unique reactivity due to the combination of the alkyne and diketone functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hex-5-yne-2,4-dione can be synthesized through various methods. One common approach involves the reaction of 1,4-diketones with acetylene. This reaction typically requires a strong base, such as sodium amide, to deprotonate the acetylene and facilitate the nucleophilic attack on the diketone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling of acetylene with diketones. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation.
Análisis De Reacciones Químicas
Types of Reactions
Hex-5-yne-2,4-dione undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alkenes or alkanes, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alkenes or alkanes.
Substitution: Amines, ethers, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Hex-5-yne-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving carbonyl groups.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of Hex-5-yne-2,4-dione involves its reactivity with nucleophiles and electrophiles. The carbonyl groups can undergo nucleophilic addition reactions, while the alkyne moiety can participate in electrophilic addition reactions. The compound can also form coordination complexes with metal ions, which can influence its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Hex-3-yne-2,5-dione: Similar structure but with different positioning of the carbonyl groups.
But-2-yne-1,4-dione: A shorter alkyne with carbonyl groups at the terminal positions.
Pent-4-yne-2,3-dione: Another alkyne with a different arrangement of carbonyl groups.
Uniqueness
Hex-5-yne-2,4-dione is unique due to its specific positioning of the carbonyl groups and the alkyne moiety, which imparts distinct reactivity and properties compared to other similar compounds. This unique structure makes it valuable in various synthetic and research applications.
Propiedades
Número CAS |
92836-61-8 |
|---|---|
Fórmula molecular |
C6H6O2 |
Peso molecular |
110.11 g/mol |
Nombre IUPAC |
hex-5-yne-2,4-dione |
InChI |
InChI=1S/C6H6O2/c1-3-6(8)4-5(2)7/h1H,4H2,2H3 |
Clave InChI |
JBLFQKLZSQZMEI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


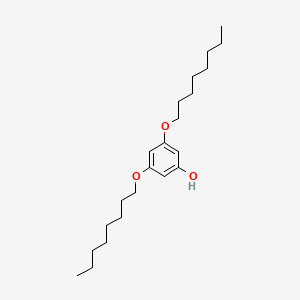
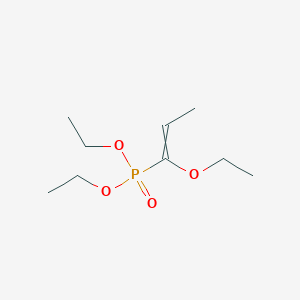
![1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy-](/img/structure/B14344526.png)
![4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14344527.png)
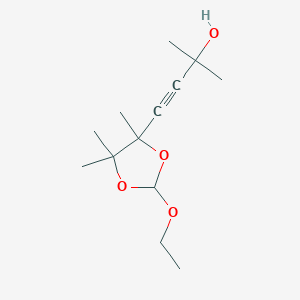
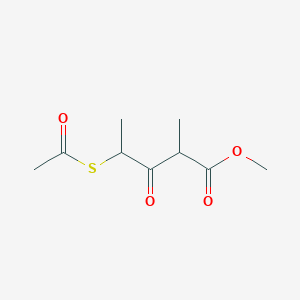



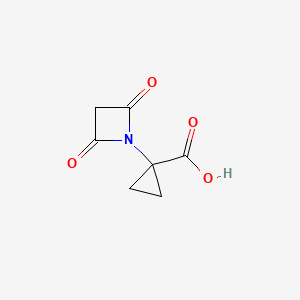

![N-butyl-N-[2-(2,3,4,5,6-pentachlorophenyl)sulfanylethyl]butan-1-amine](/img/structure/B14344562.png)
